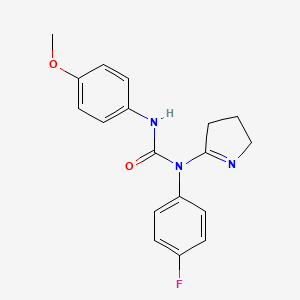
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18FN3O2 and its molecular weight is 327.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18FN3O2
- Molecular Weight : 329.35 g/mol
The synthesis typically involves the reaction of a substituted pyrrole with a fluorophenyl isocyanate and a methoxyphenyl amine under conditions that may include solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related urea derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.01 | Inhibition of CDK2 |
| Compound B | NCI-H460 (Lung Cancer) | 0.03 | Microtubule disassembly |
| Compound C | HeLa (Cervical Cancer) | 7.01 | Topoisomerase-II inhibition |
These compounds have demonstrated mechanisms such as cell cycle arrest and apoptosis induction, making them potential candidates for further development in cancer therapy .
Anti-inflammatory Activity
In addition to anticancer properties, the compound has shown anti-inflammatory effects in various models. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in vitro:
| Study | Model | Result |
|---|---|---|
| Study X | Macrophages | Decreased TNF-alpha production by 40% |
| Study Y | Animal Model | Reduced edema by 30% |
This suggests that the compound could be beneficial in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
In a study conducted by Fan et al., a series of urea derivatives were synthesized and evaluated for their antitumor activity against A549 lung cancer cells. The study found that certain modifications to the urea structure enhanced cytotoxicity significantly, with one derivative achieving an IC50 value of 0.39 µM . The mechanism involved autophagy induction without triggering apoptosis.
Case Study 2: Structural Optimization
Xia et al. explored structural modifications of pyrrole-based compounds to improve their biological activity. By altering substituents on the pyrrole ring, they achieved enhanced binding affinity to target proteins involved in cancer progression, leading to improved therapeutic profiles .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-16-10-6-14(7-11-16)21-18(23)22(17-3-2-12-20-17)15-8-4-13(19)5-9-15/h4-11H,2-3,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBIIXMBWBMLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














